1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione
Description
Properties
CAS No. |
54185-68-1 |
|---|---|
Molecular Formula |
C5H3N5O2 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
2,6-dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione |
InChI |
InChI=1S/C5H3N5O2/c11-4-2-3(6-1-7-4)9-10-5(12)8-2/h1H,(H,8,10,12)(H,6,7,9,11) |
InChI Key |
LPJIMSGQKAAJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNC(=O)N=C2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2-Dihydropyrimido[5,4-e]triazine-3,5-dione typically involves:
- Construction of the pyrimidine core with appropriate substituents.
- Introduction of the triazine ring via cyclocondensation reactions.
- Oxidation or functional group transformations to introduce the dione (3,5-dione) functionalities.
A common approach starts from hydrazinyl-substituted pyrimidines, which undergo cyclization with electrophilic reagents such as oxalyl chloride or chloroacetyl chloride to form the fused triazine ring system.
Representative Synthetic Route from Literature
One well-documented route involves the following steps:
This sequence illustrates the key cyclization step where oxalyl chloride acts as a bifunctional electrophile enabling ring closure to the triazine moiety, simultaneously introducing the 3,5-dione groups.
Detailed Reaction Conditions and Characterization
Cyclization with Oxalyl Chloride
- Reagents : Oxalyl chloride (1 equiv), hydrazinyl pyrimidine (1 equiv), DMF solvent, triethylamine as base.
- Temperature : Reflux (~80–100 °C).
- Time : 4 hours.
- Workup : Reaction mixture poured onto ice/water, solid filtered and recrystallized.
- Yield : Approximately 75%.
- Characterization :
- Melting point: 252–254 °C.
- IR bands: 1610–1620 cm⁻¹ (C=N), 1645–1685 cm⁻¹ (amide C=O), 3235 cm⁻¹ (N–H).
- ^1H NMR (DMSO-d6): Signals consistent with fused heterocycle.
- Mass spectrometry confirms molecular ion peak consistent with molecular formula C5H5N5O2.
Alternative Cyclization Agents
Other electrophilic reagents such as chloroacetyl chloride have been used to introduce variations in the fused ring system, but oxalyl chloride remains the preferred reagent for direct synthesis of the 3,5-dione system.
Mechanistic Insights
The cyclization involves nucleophilic attack of the hydrazinyl nitrogen on the electrophilic carbonyl carbon of oxalyl chloride, followed by intramolecular ring closure to form the triazine ring. The process simultaneously forms two keto groups at positions 3 and 5 of the fused heterocycle.
Summary Table of Preparation Methods
Research Findings and Perspectives
- The synthesis of 1,2-Dihydropyrimido[5,4-e]triazine-3,5-dione is well-established via hydrazinyl pyrimidine intermediates.
- Yields are generally good (65–75%), with clean cyclizations under mild reflux conditions.
- Characterization by IR, NMR, and mass spectrometry confirms structural integrity.
- Variations in substituents on the pyrimidine ring allow for structural diversity in the final fused heterocycle.
- These methods have been validated by multiple research groups and published in peer-reviewed journals, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of partially hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions 2 and 7 of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair .
Comparison with Similar Compounds
Pyrimido[1,2-a][1,3,5]triazines
- Structural Difference : Unlike the target compound’s [5,4-e] fusion, pyrimido[1,2-a][1,3,5]triazines feature a [1,2-a] fusion pattern, altering ring strain and electronic distribution.
- Synthesis: These derivatives are synthesized via pyrimidine ring closure using amidinothiourea and aldehydes, yielding 4-aryl-2-thioxo derivatives .
- Bioactivity: Thieno-fused analogues (e.g., thieno[2′,3′:4,5]pyrimido[1,2-a][1,3,5]triazines) exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), attributed to thione (-S-) substituents enhancing membrane disruption .
Pyrazolo[5,1-c][1,2,4]triazines
- Synthesis: Derived from 5-aminopyrazoles via diazotization and cyclization with malononitrile, yielding hydrazono intermediates .
- Bioactivity : Substituents at N7/N6 and N2 positions modulate kinase inhibition (e.g., IC50 < 1 µM for CDK2), highlighting the role of fused ring electronics in target binding .
Imidazo[5,1-c][1,2,4]triazine-3,6-diones
- Structural Difference : Contains an imidazole ring fused at [5,1-c], introducing additional hydrogen-bonding sites.
- Synthesis : Prepared via alkylation of hydantoin or pyrazolidine-3,5-dione precursors, enabling regioselective N2-substitution .
- Bioactivity : Demonstrated antiproliferative activity (GI50: 2–10 µM) in leukemia cell lines, linked to N-alkyl substituents enhancing lipophilicity .
Key Research Findings
Antibiotic Potential: The pyrimido[5,4-e][1,2,4]triazine core mimics pyridine nucleobases, enabling interference with bacterial DNA replication. Derivatives show selective toxicity against Gram-positive pathogens .
Synthetic Efficiency: Solvent-free nanocatalysis ([SNPS-AT/SO3H]) outperforms traditional methods (e.g., reflux with acetic acid) in yield (92% vs. 70%) and catalyst recyclability (>5 cycles) .
Substituent Impact : Thione (-S-) groups in pyrimido[1,2-a]triazines enhance antimicrobial activity but reduce solubility compared to dione derivatives .
Regioselectivity : Imidazo[5,1-c]triazines allow late-stage N2-alkylation, enabling rapid library generation for structure-activity relationship (SAR) studies .
Biological Activity
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione (CAS Number: 54185-68-1) is a heterocyclic compound belonging to the triazine family. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 165.11 g/mol
- Structure : The compound features a fused triazine ring structure which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action includes:
- Inhibition of Tumor Cell Proliferation : Research indicates that derivatives of triazine compounds can significantly inhibit the proliferation of various cancer cell lines. For instance, modifications to the triazine core have been shown to enhance cytotoxic effects against breast and lung cancer cells .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on several enzymes that are crucial in cancer metabolism:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibition of this enzyme disrupts pyrimidine biosynthesis in cancer cells, leading to reduced proliferation and increased apoptosis .
- Kinase Inhibition : Certain derivatives have shown promise in inhibiting kinases involved in signaling pathways that promote cancer cell survival and proliferation .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of various triazine derivatives including this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations (IC50 values ranging from 5 to 15 µM) for several tested compounds .
- Enzyme Inhibition Analysis : Another study focused on the enzyme inhibition profile of this compound. It was found to effectively inhibit DHODH with an IC50 value of approximately 10 µM. This inhibition led to a decrease in uridine triphosphate (UTP) levels within treated cells, confirming its role as a potential therapeutic agent against cancers reliant on pyrimidine metabolism .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for 1,2-dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione, and how do reaction conditions influence yield?
The synthesis often involves multicomponent reactions (MCRs) or cyclization strategies. For example, hydrazono derivatives can be synthesized via diazotization of 5-aminopyrazoles with NaNO₂ and HCl, followed by condensation with acetylacetone or malononitrile in pyridine . Solvent-free conditions under reflux with glacial acetic acid are critical for cyclization to form the fused triazine core . Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–100°C for cyclization), and reaction time (10–24 hours) .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for confirming the fused heterocyclic system. For example, studies on analogous pyrimido[1,2-a][1,3,5]triazines reveal planar geometries with bond lengths (e.g., C–N: 1.33–1.37 Å) and angles consistent with aromaticity . Supplementary techniques include:
Q. What are the common biological targets or activities associated with this compound?
While direct data on this compound is limited, structurally related pyrimido-triazines exhibit:
- Antimicrobial activity : Inhibition of bacterial/fungal growth via interference with DNA gyrase or membrane integrity .
- Enzymatic inhibition : CDK2 (cyclin-dependent kinase 2) inhibition with IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted derivatives be addressed?
Regioselectivity in triazine functionalization depends on electrophilic/nucleophilic site reactivity. For example:
- Mannich reactions with formaldehyde and amines preferentially target the 4-position of the triazine ring due to electron-deficient character .
- Halogenation (e.g., Cl, Br) at the 5-position is achieved using POCl₃ or N-bromosuccinimide under inert atmospheres . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How do contradictory results in pharmacological studies (e.g., varying IC₅₀ values) arise, and how can they be resolved?
Discrepancies often stem from assay conditions (e.g., enzyme purity, solvent effects) or structural modifications. For example:
Q. What computational methods are effective for predicting the binding affinity of derivatives to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite for ligand-protein docking, validated with co-crystallized inhibitors (e.g., PDB: 1AQ1 for CDK2) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
Graph-set analysis (e.g., R₂²(8) motifs) reveals that intermolecular N–H···O=C hydrogen bonds enhance thermal stability (Tₘ >250°C) and solubility in polar aprotic solvents (e.g., DMF) . Disruption of these networks via methyl substitution reduces melting points by 30–40°C .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
